molecular formula C10H10ClNO B048733 5-(2-Chloroethyl)Oxindole CAS No. 118306-76-6

5-(2-Chloroethyl)Oxindole

Cat. No. B048733
M. Wt: 195.64 g/mol
InChI Key: HPXJIGZLXHQSGU-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)Oxindole is a compound of interest in the field of organic chemistry and medicinal research. It serves as a key intermediate in the synthesis of various pharmacologically active molecules, including antipsychotic drugs such as ziprasidone. Its significance lies in its unique chemical structure and reactivity, which allows for the synthesis of novel derivatives with potential therapeutic applications.

Synthesis Analysis

A new route for the synthesis of 6-Chloro-5-(2-chloroethyl)oxindole, an intermediate in manufacturing antipsychotic drugs, involves bis-dialkylation, decarboxylative hydrolysis, and chlorination processes (Gurjar, Murugaiah, & Reddy, 2003). Additionally, novel derivatives of oxindole have been synthesized starting from 5-chlorooxindole, leading to compounds with significant urease inhibition activity (Taha et al., 2015).

Molecular Structure Analysis

The molecular structure of substituted 2-Chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-1H-indole, a related compound, demonstrates a twisted structure with a significant dihedral angle, highlighting the structural versatility of oxindole derivatives (Radspieler, Ziemer, & Liebscher, 1998).

Chemical Reactions and Properties

Iron trichloride has been shown to promote the cyclization of o-alkynylaryl isocyanates, leading to 3-(chloromethylene)oxindoles, which can further transform into (Z)-3-(aminomethylene)oxindoles, showcasing the reactivity of oxindole compounds under various conditions (Cantagrel, de Carné-Carnavalet, Meyer, & Cossy, 2009).

Physical Properties Analysis

Theoretical studies, including Hirshfeld surface, molecular docking, structural, electronic properties, NBO, and NLO analyses of 6-chloro-2-oxindole, provide insights into the intermolecular interactions, electronic properties, and potential antitumor activities, illustrating the compound's physical properties and its relevance in medicinal chemistry (Isik & Sagdinc, 2021).

Chemical Properties Analysis

Oxindole derivatives have been synthesized and evaluated for their antiglycation activity, showing a range of activities that highlight the chemical versatility and potential therapeutic applications of these compounds (Khan et al., 2013).

Scientific Research Applications

  • Antitumor Properties : Oxindoles like 5-hydroxyoxindole and isatin, which are chemically related to 5-(2-Chloroethyl)Oxindole, have been identified as potential antitumor agents due to their ability to inhibit cell proliferation and target growth factor signaling (Cane, Tournaire, Barritault, & Crumeyrolle‐Arias, 2000).

  • Pharmaceutical Synthesis : The compound has been studied in the context of synthesizing antipsychotic drugs like ziprasidone. An example is a new route for synthesizing 6-Chloro-5-(2-chloroethyl)oxindole, demonstrating potential for industrial-scale production (Gurjar, Murugaiah, & Reddy, 2003).

  • Improved Synthesis Processes : Research has been conducted to improve the synthesis process of 6-chloro-5-(2-chloroethyl)oxindole, making it safer and more efficient for large-scale production (Nadkarni & Hallissey, 2008).

  • Diverse Synthesis Methods : Efficient catalytic enantioselective methods have been developed for synthesizing chiral 3,3-disubstituted oxindoles, aiding in drug discovery programs (Cao, Zhou, & Zhou, 2018).

  • Inhibition of Tyrosine Kinase Receptors : Studies on compounds like 6-chloro-2-oxindole, related to 5-(2-Chloroethyl)Oxindole, indicate promising antitumor activities and inhibitory effects against tyrosine kinase receptors (Isik & Sagdinc, 2021).

  • Potential in Natural Product Applications : A new oxidative tandem route to 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols using iron catalysts and peroxides offers potential applications in pharmaceuticals and natural products (Ouyang, Song, & Li, 2014).

  • Synthesis for Kinase Research : Synthesis of novel scaffolds like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one presents promising targets for kinase research (Cheung, Harris, & Lackey, 2001).

  • Applications in Pain Management : Research on compounds like 3-(2-oxopropyl)-3-hydroxy-2-oxindoles shows potential in developing new pain treatments with reduced side effects (Giorno et al., 2015).

Safety And Hazards

5-(2-Chloroethyl)Oxindole is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to wear personal protective equipment, avoid getting the substance in eyes, on skin, or on clothing, avoid dust formation, and use only under a chemical fume hood .

Future Directions

The future directions of research on 5-(2-Chloroethyl)Oxindole and related compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner. This is a significant objective in organic and medicinal chemistry . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5-(2-chloroethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-4-3-7-1-2-9-8(5-7)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXJIGZLXHQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CCCl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561900
Record name 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroethyl)Oxindole

CAS RN

118306-76-6
Record name 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-chloroacetyl-2-oxindole (4.18 g) in trifluoroacetic acid (30 ml) was cooled in an ice bath and 4.65 g of triethylsilane added. The mixture was then stirred at room temperature for 3 hours. The mixture was poured into 150 ml of water and the precipitate which formed was collected by vacuum filtration, washed with 50 ml of water and dried to give 2.53 g (65% yield) of 5-(2-chloroethyl)-2-oxindole as a reddish-brown solid.
Quantity
4.18 g
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reactant
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30 mL
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solvent
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4.65 g
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Quantity
150 mL
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Synthesis routes and methods II

Procedure details

To a 100 ml round-bottomed flask equipped with condenser and nitrogen inlet were added 5.0 grams (23.9 mmol) of 5-chloroacetyl oxindole and 18.5 ml triflouroacetic acid. To the stirring solution was added 8.77 ml (54.9 mmol) of triethylsilane while cooling to prevent exotherm, and the reaction stirred 16 hours at room temperature. The reaction was then poured into ice water, stirred and the beige solid filtered, washed with water and hexane, and dried to give 5-(2-chloroethyl)oxindole, m.p. 168°-170° C., 3.0 grams (64%).
Quantity
5 g
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reactant
Reaction Step One
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18.5 mL
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reactant
Reaction Step One
Quantity
8.77 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chloroethyl)Oxindole
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5-(2-Chloroethyl)Oxindole

Citations

For This Compound
17
Citations
DV Nadkarni, JF Hallissey - Organic Process Research & …, 2008 - ACS Publications
The current process for ziprasidone involves preparation and isolation of the key intermediate 6-chloro-5-(2-chloroethyl)oxindole. An improved process for the synthesis of this …
Number of citations: 17 pubs.acs.org
MK Gurjar, AMS Murugaiah, DS Reddy… - … process research & …, 2003 - ACS Publications
6-Chloro-5-(2-chloroethyl)oxindole, a key intermediate in the manufacturing of the antipsychotic drug, ziprasidone, has been synthesized by a new route. The salient features of the …
Number of citations: 15 pubs.acs.org
JA Lowe III, TF Seeger, AA Nagel… - Journal of medicinal …, 1991 - ACS Publications
The design and synthesis of a series of potential atypical antipsychotic agents based on the structure of 1-naphthylpiperazine are described. The incorporation of dopamine antagonist …
Number of citations: 65 pubs.acs.org
A Rani, M Aslam, G Pandey, BN Pant - Tetrahedron, 2023 - Elsevier
Antipsychotic drugs are prescribed to treat psychotic disorders, which affect millions of people worldwide. Antipsychotics are the basis of schizophrenia pharmaceutical therapy, and …
Number of citations: 1 www.sciencedirect.com
M Zhang, YX Shen, Q Fang, L Wang… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title indolinone derivative, C10H10INO, all the non-H atoms, except the terminal methyl C atom, are almost coplanar. The molecules are arranged into columns extending along …
Number of citations: 6 scripts.iucr.org
WL Wang, SC Chai, M Huang, HZ He… - Journal of medicinal …, 2008 - ACS Publications
Methionine aminopeptidase (MetAP) is a promising target to develop novel antibiotics, because all bacteria express MetAP from a single gene that carries out the essential function of …
Number of citations: 57 pubs.acs.org
S De Feyter, A Gesquière… - Accounts of Chemical …, 2000 - ACS Publications
Scanning tunneling microscopy (STM) is applied to study organic monolayers, physisorbed at the liquid−graphite interface. Due to the very local nature of the probing, the structure of …
Number of citations: 311 pubs.acs.org
DA Salick, JK Kretsinger, DJ Pochan… - Journal of the …, 2007 - ACS Publications
Among several important considerations for implantation of a biomaterial, a main concern is the introduction of infection. We have designed a hydrogel scaffold from the self-assembling …
Number of citations: 355 pubs.acs.org
MJ Cliffe, E Castillo-Martínez, Y Wu, J Lee… - Journal of the …, 2017 - ACS Publications
We report a hafnium-containing MOF, hcp UiO-67(Hf), which is a ligand-deficient layered analogue of the face-centered cubic fcu UiO-67(Hf). hcp UiO-67 accommodates its lower ligand:…
Number of citations: 219 pubs.acs.org
MM Bettahar - Molecular Catalysis, 2021 - Elsevier
This review is based on a reflexion on the nature of the active sites of hydrogenation reactions and applied to the unsaturated Cdouble bondO carbon-oxygen double bond. Catalysts …
Number of citations: 3 www.sciencedirect.com

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